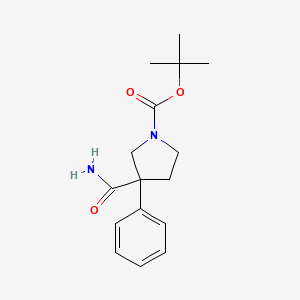![molecular formula C19H23N3O2 B2685202 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime CAS No. 338396-70-6](/img/structure/B2685202.png)
2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime, also known as MPPE, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a piperazine derivative that has shown promising results in various in vitro and in vivo experiments.
Applications De Recherche Scientifique
- Analgesic Properties: Researchers have investigated the analgesic potential of this compound due to its structural resemblance to opioids. It may interact with opioid receptors, providing pain relief without the typical side effects associated with traditional opioids.
- Neuroprotective Effects : Some studies suggest that 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime could protect neurons from oxidative stress and neurodegenerative conditions .
- Neuroscience and Behavioral Research Serotonin Receptor Modulation: The compound’s piperazine moiety may interact with serotonin receptors, affecting mood and behavior. Researchers explore its potential as a novel antidepressant or anxiolytic agent. Cognition Enhancement: Investigations into cognitive enhancement have included this compound, although more research is needed to understand its precise mechanisms.
- Asymmetric Synthesis : The oxime group in 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime can serve as a chiral auxiliary in asymmetric synthesis, enabling the creation of enantiomerically pure compounds .
- Transition Metal Complexes : Researchers have explored its coordination chemistry with transition metals, potentially leading to catalytic applications .
- Ligand for Metal Nanoparticles : The compound’s piperazine and oxime groups make it suitable as a ligand for metal nanoparticles. These functionalized nanoparticles find applications in catalysis, sensing, and drug delivery .
- Cholinesterase Inhibition : Some derivatives of this compound exhibit cholinesterase inhibitory activity. This property is relevant in the context of Alzheimer’s disease and other neurodegenerative disorders .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Nanotechnology
Biochemical Studies and Enzyme Inhibition
Pharmacokinetics and Metabolism Studies
Propriétés
IUPAC Name |
(NZ)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-9-7-17(8-10-18)22-13-11-21(12-14-22)15-19(20-23)16-5-3-2-4-6-16/h2-10,23H,11-15H2,1H3/b20-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVQSRCLTZEPEN-FMQUCBEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=NO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N\O)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2685119.png)

![(Cyclopropylmethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B2685121.png)
![Ethyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2685123.png)

![2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B2685126.png)
![N-(2,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2685128.png)
![N-(2,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2685134.png)
![2-Ethyl-5-((3-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685135.png)
![N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-6-yl)prop-2-enamide](/img/structure/B2685136.png)

![2-(3-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2685139.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2685142.png)